molecular formula C7H6BrNO2 B182602 2-Bromo-5-nitrotoluene CAS No. 7149-70-4

2-Bromo-5-nitrotoluene

Cat. No.: B182602
CAS No.: 7149-70-4
M. Wt: 216.03 g/mol
InChI Key: HIMGPQVBNICCGL-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrotoluene is an organic compound with the molecular formula C₇H₆BrNO₂. It is a derivative of toluene, where the methyl group is substituted with a bromine atom and a nitro group at the 2 and 5 positions, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.

Scientific Research Applications

2-Bromo-5-nitrotoluene is utilized in several scientific research fields:

Safety and Hazards

2-Bromo-5-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-nitrotoluene can be synthesized through a multi-step process involving nitration and bromination of toluene. The typical synthetic route includes:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-4-nitrotoluene
  • 2-Bromo-6-nitrotoluene
  • 4-Bromo-2-nitrotoluene
  • 5-Bromo-2-nitrotoluene

Comparison: 2-Bromo-5-nitrotoluene is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMGPQVBNICCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10991930
Record name 1-Bromo-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-70-4
Record name 1-Bromo-2-methyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7149-70-4
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Record name 7149-70-4
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Record name 1-Bromo-2-methyl-4-nitrobenzene
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Record name 2-bromo-5-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 2-Bromo-5-nitrotoluene in the synthesis of hexahydrohexaborate derivatives?

A1: this compound serves as a starting material for synthesizing aryl-substituted hexahydrohexaborate derivatives. [] This is significant because it allows for the introduction of aryl substituents onto the boron cluster, potentially influencing the compound's properties and reactivity. The research highlights the synthesis of Cs2[B6H5(C6H3-1-(CH3)-5-(NO2))], a novel compound featuring a 2-methyl-4-nitrophenyl substituent attached to the B6 cluster. [] This demonstrates the viability of using this compound as a building block for creating diverse hexaborate derivatives.

Q2: How does the research characterize the newly synthesized hexaborate derivatives?

A2: The research employs a combination of techniques to characterize the synthesized hexaborate derivatives. 11B Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of a monosubstituted B6 cluster, indicating that only one aryl group is attached to the boron framework. [] Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of various bonds (B-B, B-H, C-H, C-C, and N-O) within the molecule, further confirming the successful incorporation of the aryl substituent. [] Additionally, in the case of (CH2Py2)[B6Cl5(1,4-Ph(NO2))]CH3CN, single-crystal X-ray diffraction analysis was utilized to determine the compound's crystal structure and confirm its composition. []

Q3: Are there any computational studies related to this compound?

A3: Yes, Density Functional Theory (DFT) has been employed to study this compound. [] This computational approach allows researchers to calculate molecular properties, such as vibrational frequencies, and compare them to experimental data. Additionally, DFT can be used to analyze the compound's electronic structure, providing insights into its reactivity and potential applications. [] This type of computational analysis can guide further experimental investigations and contribute to a deeper understanding of the compound's behavior.

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